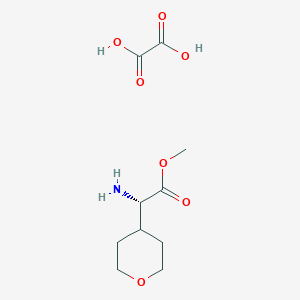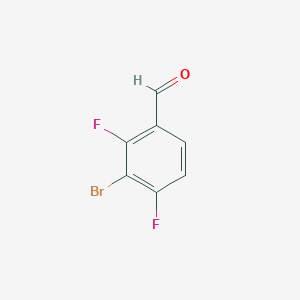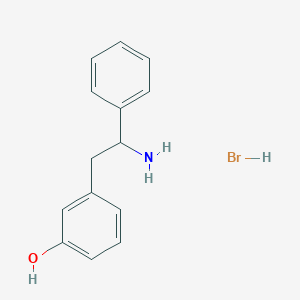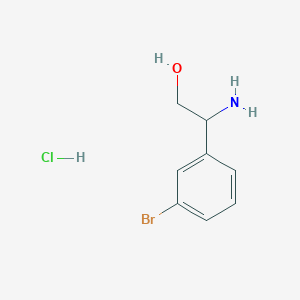
4-bromo-1-(triphenylmethyl)-1H-indazole
Vue d'ensemble
Description
“4-bromo-1-(triphenylmethyl)-1H-indazole” is a chemical compound with the molecular formula C22H17BrN2 . It is also known as “4-Bromo-1-trityl-1H-pyrazole” and is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the synthesis of “4-bromo-1,1′:4′,1″-terphenyl” and “4-methyl-1,1′:4′,1″-terphenyl” involved the Stevens rearrangement of quaternary ammonium salts . This process was found to be faster and more efficient when carried out under microwave heating .Molecular Structure Analysis
The molecular structure of “4-bromo-1-(triphenylmethyl)-1H-indazole” can be represented by the SMILES notation: BrC1=CN(N=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Stevens rearrangement of quaternary ammonium salts was found to be accompanied by isomerization of the migrating group .Applications De Recherche Scientifique
Synthesis Techniques
- 1-Aryl-1H-indazoles can be synthesized through the palladium-catalyzed intramolecular amination of corresponding N-aryl-N′-(o-bromobenzyl)hydrazines, providing a method for producing a variety of indazole products, including 4-bromo-1-(triphenylmethyl)-1H-indazole, with moderate to very good yields (Song & Yee, 2001).
Biochemical Applications
- Some 7-carbo-substituted 5-bromo-3-methylindazoles demonstrated significant α-glucosidase inhibitory effects and antioxidant potential. These findings could be crucial for applications related to diabetes and oxidative stress (Mphahlele et al., 2020).
- Substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles were synthesized and demonstrated antibacterial activity, showcasing the potential of indazole compounds in antimicrobial research (Brahmeshwari et al., 2014).
Antifungal and Anticancer Applications
- Certain indazole-linked triazoles exhibited notable antifungal activities against various fungal cultures and demonstrated efficacy in a murine infection model, highlighting their potential as antifungal agents (Park et al., 2007).
Synthetic Applications
- 2-(Halomethyl)-4,5-diphenyloxazoles, related to the indazole scaffold, serve as reactive scaffolds in synthetic chemistry, providing a basis for various substitution reactions, demonstrating the versatility of such compounds in chemical synthesis (Patil & Luzzio, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-1-tritylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2/c27-24-17-10-18-25-23(24)19-28-29(25)26(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFFQMSECYOEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=N4)C(=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(triphenylmethyl)-1H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Amino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1378424.png)
![Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate](/img/structure/B1378426.png)

![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride](/img/structure/B1378428.png)
![1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride](/img/structure/B1378429.png)


![3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1378435.png)


